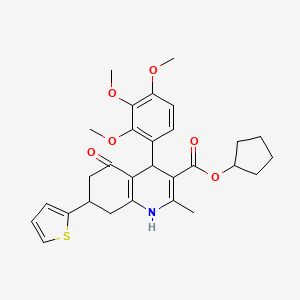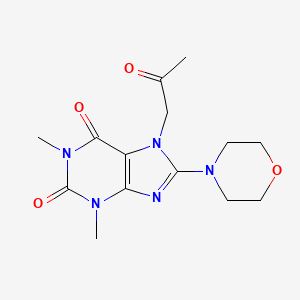![molecular formula C21H24ClNO4 B14947458 Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoate](/img/structure/B14947458.png)
Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, an ethylphenoxy group, and an acetamido group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, various substitution reactions can introduce the chlorophenyl group.
Introduction of the Ethylphenoxy Group: This step may involve etherification reactions using ethylphenol and appropriate reagents.
Acetylation and Amidation: The final steps involve acetylation to introduce the acetamido group and esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical studies to understand enzyme interactions or metabolic pathways.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-METHYLPHENOXY)ACETYL]AMINO}PROPANOATE
- ETHYL 3-(2-BROMOPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE
Uniqueness
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(4-ETHYLPHENOXY)ACETYL]AMINO}PROPANOATE is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorophenyl group, in particular, may influence its interactions and stability.
Properties
Molecular Formula |
C21H24ClNO4 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]propanoate |
InChI |
InChI=1S/C21H24ClNO4/c1-3-15-9-11-16(12-10-15)27-14-20(24)23-19(13-21(25)26-4-2)17-7-5-6-8-18(17)22/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,24) |
InChI Key |
ABZVLZGLUNUJRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(CC(=O)OCC)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947387.png)
![2,2-Dibromo-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B14947388.png)
![3-{5-(4-fluorophenyl)-1-[2-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B14947397.png)
![Ethyl 2-({[5-oxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14947401.png)

![2-(4-methylphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14947413.png)

![methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947419.png)

![2,4,6-tri(propan-2-yl)-N-[(2Z)-3-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B14947437.png)

![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14947449.png)
![(2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14947470.png)

